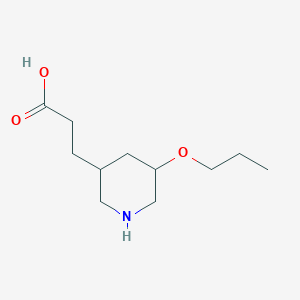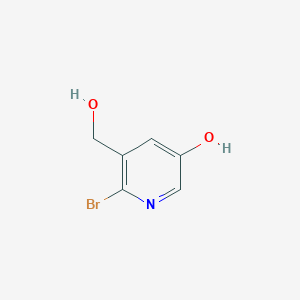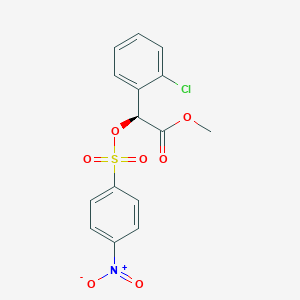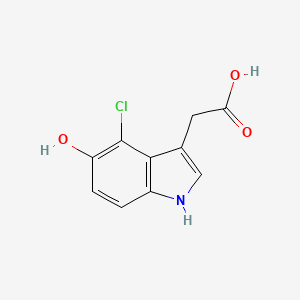
4-Chloro-5-hydroxyindole-3-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-hydroxyindole-3-acetic acid is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxyindole-3-acetic acid typically involves the halogenation and hydroxylation of indole derivatives. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative can then be chlorinated and hydroxylated under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of indole derivatives often employs biocatalytic approaches. Microbial cell factories can convert indole into halogenated and oxygenated derivatives through fermentation processes . These methods are advantageous due to their sustainability and efficiency.
化学反应分析
Types of Reactions: 4-Chloro-5-hydroxyindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxyindole derivatives.
Substitution: Halogenation and hydroxylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Chlorinating agents like thionyl chloride and hydroxylating agents like hydrogen peroxide are employed.
Major Products Formed: The major products formed from these reactions include various halogenated and hydroxylated indole derivatives, which have significant biological and industrial applications .
科学研究应用
4-Chloro-5-hydroxyindole-3-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular signaling and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-5-hydroxyindole-3-acetic acid involves its interaction with various molecular targets and pathways. It is a product of the metabolism of serotonin and is formed by the oxidative deamination of serotonin by monoamine oxidase . The compound is subsequently cleared by an active transport mechanism, indicating its role in neurotransmitter regulation and signaling pathways .
相似化合物的比较
5-Hydroxyindole-3-acetic acid: A major metabolite of serotonin with similar biological activities.
3-Bromoindole: Another halogenated indole derivative with distinct chemical properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness: 4-Chloro-5-hydroxyindole-3-acetic acid is unique due to its specific halogenation and hydroxylation pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H8ClNO3 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC 名称 |
2-(4-chloro-5-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-10-7(13)2-1-6-9(10)5(4-12-6)3-8(14)15/h1-2,4,12-13H,3H2,(H,14,15) |
InChI 键 |
DCXMCANOEDXDKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC=C2CC(=O)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


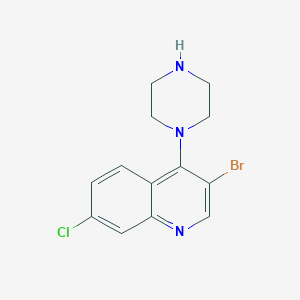
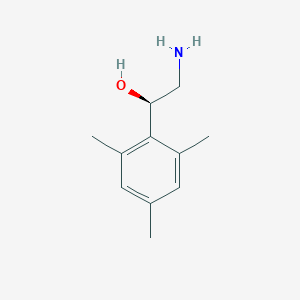
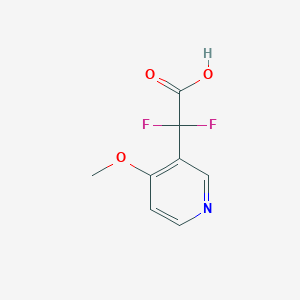
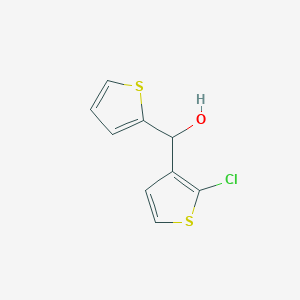
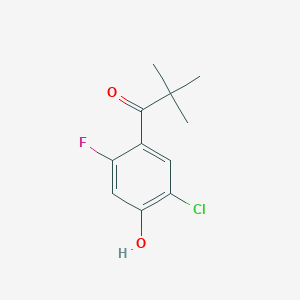

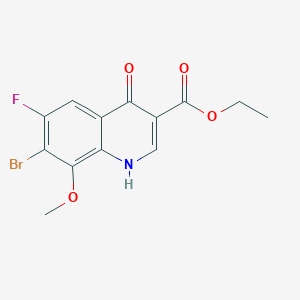
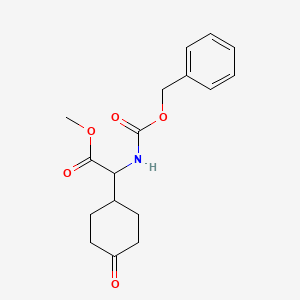
![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)
![Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)
